molecular formula C9H13N3 B12946346 1-(Pyrimidin-2-yl)cyclopentan-1-amine

1-(Pyrimidin-2-yl)cyclopentan-1-amine

Cat. No.: B12946346
M. Wt: 163.22 g/mol
InChI Key: DRUHCXXETSPPOM-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)cyclopentan-1-amine is a chemical compound with the molecular formula C9H13N3. It consists of a cyclopentane ring attached to a pyrimidine ring via an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrimidin-2-yl)cyclopentan-1-amine can be achieved through several methods. One common approach involves the reaction of cyclopentanone with pyrimidine-2-amine in the presence of a reducing agent. The reaction typically occurs under reflux conditions in a suitable solvent such as ethanol or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-2-yl)cyclopentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

1-(Pyrimidin-2-yl)cyclopentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

    1-(Pyrimidin-2-yl)propan-1-amine: Similar structure but with a propyl group instead of a cyclopentane ring.

    1-(Pyrimidin-2-yl)methylamine: Contains a methyl group instead of a cyclopentane ring.

    Cyclopentanamine, 1-(2-pyrimidinyl)-: Another structural isomer with similar properties.

Uniqueness

1-(Pyrimidin-2-yl)cyclopentan-1-amine is unique due to its specific combination of a cyclopentane ring and a pyrimidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

1-pyrimidin-2-ylcyclopentan-1-amine

InChI

InChI=1S/C9H13N3/c10-9(4-1-2-5-9)8-11-6-3-7-12-8/h3,6-7H,1-2,4-5,10H2

InChI Key

DRUHCXXETSPPOM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=NC=CC=N2)N

Origin of Product

United States

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